2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1894628-49-9
VCID: VC2850661
InChI: InChI=1S/C11H14N2O/c12-11(14)6-8-2-1-3-9-7-13-5-4-10(8)9/h1-3,13H,4-7H2,(H2,12,14)
SMILES: C1CNCC2=C1C(=CC=C2)CC(=O)N
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

CAS No.: 1894628-49-9

Cat. No.: VC2850661

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide - 1894628-49-9

Specification

CAS No. 1894628-49-9
Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
Standard InChI InChI=1S/C11H14N2O/c12-11(14)6-8-2-1-3-9-7-13-5-4-10(8)9/h1-3,13H,4-7H2,(H2,12,14)
Standard InChI Key NKCDVKISFNKTNS-UHFFFAOYSA-N
SMILES C1CNCC2=C1C(=CC=C2)CC(=O)N
Canonical SMILES C1CNCC2=C1C(=CC=C2)CC(=O)N

Introduction

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide is an organic compound with a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol . It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and pharmacological properties. This compound is often used in research settings due to its potential applications in life sciences and pharmaceutical development.

2.3. Safety Information

The safety data sheet for 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide includes hazard statements such as H303 (may be harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include wearing protective clothing and eyewear, and avoiding inhalation of dust.

Synthesis and Preparation

While specific synthesis protocols for 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide are not detailed in the available literature, tetrahydroisoquinolines are generally synthesized through methods such as the Pictet-Spengler reaction or the Bischler-Napieralski reaction. These reactions involve the condensation of phenylethylamines with aldehydes or ketones to form the isoquinoline ring, followed by reduction to the tetrahydroisoquinoline form. The acetamide group can be introduced through acylation reactions.

Biological Activity

Although specific biological activity data for 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide is limited, tetrahydroisoquinolines are known to exhibit a range of biological activities, including potential neuroprotective effects and interactions with neurotransmitter systems. Their structural similarity to neurotransmitters like dopamine and serotonin suggests potential applications in neurological disorders.

6.2. Safety Information

Hazard StatementDescription
H303May be harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

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